Ethyl Linker Lowers Lipophilicity Compared with Methyl-Linked Analog
The ethyl-linked target compound exhibits substantially different ionization-dependent lipophilicity compared with the methyl-linked homolog N-(piperidin-2-ylmethyl)benzamide. At pH 7.4, the target has a LogD of −1.09 versus −0.59 for the comparator—a 0.50 log-unit difference—indicating that at physiological pH the ethyl-linked compound is more hydrophilic and exists with a greater fraction of ionized species available for hydrogen-bonding interactions with biological targets [1]. The LogP (neutral-species partition coefficient) is marginally higher for the target (1.65 vs. 1.59), suggesting that the uncharged form is slightly more membrane-permeable, but the dominant species at physiological pH is the ionized form. Both values are computed using the same JChem algorithm on the ChemBase platform, ensuring internal consistency of the comparison.
Comparator LogD = −0.59
| Evidence Dimension | LogD at pH 7.4 (ionization-dependent lipophilicity) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = −1.09; LogP = 1.65; Acid pKa = 15.01 |
| Comparator Or Baseline | N-(piperidin-2-ylmethyl)benzamide: LogD (pH 7.4) = −0.59; LogP = 1.59; Acid pKa = 14.99 |
| Quantified Difference | ΔLogD (pH 7.4) = −0.50 (target more hydrophilic); ΔLogP = +0.06 |
| Conditions | JChem computational prediction on ChemBase platform; pH 7.4 and pH 5.5; acid pKa values for the piperidinium NH₂⁺ center |
Why This Matters
A 0.50 LogD difference at pH 7.4 translates to a physiologically meaningful shift in the ionized-to-neutral ratio of approximately 3.2-fold, which impacts passive membrane permeability, plasma protein binding, and tissue distribution in vivo—making the ethyl-linked scaffold a distinct chemical tool that cannot be substituted by the methyl-linked analog without altering the ADME profile.
- [1] ChemBase. N-[2-(piperidin-2-yl)ethyl]benzamide hydrochloride (ChemBase ID: 38242) and N-(piperidin-2-ylmethyl)benzamide (ChemBase ID: 267764). JChem-calculated LogD, LogP, and pKa values. http://www.chembase.cn/molecule-38242.html and http://www.chembase.cn/molecule-267764.html (accessed 2026-05-06). View Source
